HDAC1 Inhibitory Potency: 2-[(3-Chlorophenyl)(cyanomethyl)amino]acetic acid (CFH437) vs. Vorinostat (SAHA)
The compound exhibits measurable HDAC1 inhibition with an IC50 of 165 nM [1]. While Vorinostat (SAHA), a clinically approved HDAC inhibitor, shows greater potency with an IC50 of 10-20 nM [2], this compound offers a distinct activity profile within a series of thiazole derivatives that may provide a different selectivity window or chemical scaffold for further optimization.
| Evidence Dimension | HDAC1 inhibition (IC50) |
|---|---|
| Target Compound Data | 165 nM |
| Comparator Or Baseline | Vorinostat (SAHA): 10-20 nM |
| Quantified Difference | The target compound is approximately 8- to 16-fold less potent than Vorinostat. |
| Conditions | Enzyme activity assay using Ac-Lys-Tyr-Lys(Ac)-AMC substrate. |
Why This Matters
This data provides a benchmark for potency, allowing researchers to select this compound when a specific, moderate potency HDAC1 inhibitor scaffold is required for chemical biology studies or medicinal chemistry optimization.
- [1] BindingDB. BDBM50020902 CHEMBL3287260::US9216962, CFH437. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50020902&google=BDBM50020902. View Source
- [2] Abcam. SAHA (Vorinostat), HDAC inhibitor (ab144480). Retrieved from https://www.abcam.co.jp/saha-vorinostat-hdac-inhibitor-ab144480.html. View Source
